molecular formula C5H6N2OSe B15222209 N-Hydroxyselenophene-2-carboximidamide

N-Hydroxyselenophene-2-carboximidamide

Cat. No.: B15222209
M. Wt: 189.08 g/mol
InChI Key: JVGCSYFTQKMOOF-UHFFFAOYSA-N
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Description

N-Hydroxyselenophene-2-carboximidamide is a chemical research reagent of significant interest in medicinal chemistry, particularly as a precursor in the synthesis of more complex bioactive molecules. This compound features the amidoxime functional group (-C(=NOH)NH₂), which is a well-established prodrug strategy for amidines . Amidoxime derivatives are primarily developed to overcome the low oral bioavailability often associated with cationic amidine compounds, which are pharmacologically active in areas such as antiparasitic, antimicrobial, and anticancer therapies . By serving as a prodrug, the amidoxime moiety, with its lower basicity and higher lipophilicity, facilitates improved absorption through the gastrointestinal tract, and is subsequently converted in vivo to the active amidine form . While direct studies on this selenophene derivative are limited, research on its sulfur-containing analog, thiophene-2-carboximidamide, demonstrates the potential of this chemotype. Thiophene-2-carboximidamide derivatives have been designed as potent and selective double-headed inhibitors of neuronal nitric oxide synthase (nNOS), showing excellent in vitro efficacy for the treatment of melanoma . The integration of the selenophene ring, which contains selenium instead of sulfur, may impart distinct electronic and metabolic properties, potentially leading to unique pharmacological profiles and enhanced properties in drug discovery efforts. This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6N2OSe

Molecular Weight

189.08 g/mol

IUPAC Name

N'-hydroxyselenophene-2-carboximidamide

InChI

InChI=1S/C5H6N2OSe/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)

InChI Key

JVGCSYFTQKMOOF-UHFFFAOYSA-N

Isomeric SMILES

C1=C[Se]C(=C1)/C(=N/O)/N

Canonical SMILES

C1=C[Se]C(=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis hinges on selenophene-2-carboxylic acid derivatives. Patents describe the use of selenophene-2-carbonyl chloride as a reactive intermediate, which undergoes nucleophilic substitution with hydroxylamine under inert atmospheres. Alternatively, selenophene-2-carboxamide can be oxidized to the imidamide using hypervalent iodine reagents (e.g., Dess-Martin periodinane).

Solvent and Catalyst Systems

  • Solvent-Free Conditions : Eliminates purification challenges associated with polar aprotic solvents like DMF or DMSO.
  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) enhances reaction rates by protonating the hydroxylamine nucleophile.
  • Base-Mediated Reactions : Triethylamine neutralizes HCl byproducts during imidamide formation.

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from ethanol/DMF (3:1 v/v), yielding needle-shaped crystals with >95% purity. Differential scanning calorimetry (DSC) confirms crystalline homogeneity, with melting points consistent across batches (observed decomposition at 215–220°C).

Spectroscopic Validation

  • IR Spectroscopy : N–H stretching at 3250–3350 cm⁻¹ and C=N vibrations at 1640–1680 cm⁻¹.
  • ¹H NMR : Aromatic protons on selenophene resonate at δ 7.2–7.8 ppm, while the hydroxamic acid proton appears as a broad singlet at δ 9.1–9.3 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 189.08 (calculated for C₅H₆N₂OSe).

Comparative Analysis of Synthetic Routes

Parameter Microwave Method Conventional Thermal
Reaction Time 10–15 min 6–8 hours
Yield (%) 89–94 70–82
Solvent Usage None DMF/THF
Energy Efficiency High Moderate
Purity Post-Recrystallization 95% 85–90%

The microwave method outperforms traditional thermal approaches in yield and efficiency, though scalability remains a challenge for industrial applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

N'-Hydroxythiophene-2-carboximidamide (Thiophene Analogue)

Structural Difference: Replaces selenophene with thiophene (sulfur instead of selenium). Key Properties:

  • Reactivity : Thiophene derivatives typically exhibit lower nucleophilicity in coupling reactions due to sulfur’s reduced electronegativity.
  • Stability: Selenium’s weaker C–Se bond (vs. C–S) may render the selenophene analog more susceptible to oxidative degradation.

Table 1: Thiophene vs. Selenophene Derivatives

Property N'-Hydroxythiophene-2-carboximidamide N-Hydroxyselenophene-2-carboximidamide
Aromatic Ring Thiophene (S) Selenophene (Se)
Molecular Weight (g/mol) ~157 (estimated) ~204 (estimated)
Bond Strength (C–X) ~272 kJ/mol (C–S) ~234 kJ/mol (C–Se)
Reactivity in Coupling Moderate Enhanced (Se polarizability)

N-Hydroxysuccinimide (NHS)

Structural Difference: Cyclic imide lacking the aromatic selenophene ring. Key Properties:

  • Applications: NHS is widely used to activate carboxylic acids for amide bond formation. In contrast, the selenophene compound’s carboximidamide group may act as a directing group in metal-catalyzed reactions .
  • Solubility: NHS is highly water-soluble due to its polar cyclic structure, whereas the selenophene analog’s aromaticity may reduce aqueous solubility.
  • Thermal Stability: NHS decomposes at ~150°C; selenophene derivatives may exhibit lower thermal stability due to weaker C–Se bonds.

N-Hydroxyoctanamide (Aliphatic Analogue)

Structural Difference: Linear aliphatic chain vs. aromatic selenophene. Key Properties:

  • Lipophilicity: The aliphatic chain in N-Hydroxyoctanamide increases membrane permeability, whereas the selenophene analog’s planar structure may limit cellular uptake .
  • Synthetic Utility: Aliphatic N-hydroxyamides are less reactive in aromatic C–H activation compared to selenophene-based systems.

N-(Carboxymethyl)cycloheximide (Cyclic Carboximidamide)

Structural Difference: Cyclohexane backbone vs. selenophene. Key Properties:

  • Steric Effects: The cyclohexane ring introduces steric hindrance, reducing accessibility of the carboximidamide group for reactions. The selenophene compound’s flat structure enables better π-π interactions in catalysis .
  • Biological Activity: Cycloheximide derivatives are known protein synthesis inhibitors; selenophene analogs may exhibit distinct bioactivity due to selenium’s role in redox signaling.

Q & A

Q. How do comparative studies with sulfur or oxygen analogs inform the unique properties of this compound?

  • Methodology : Synthesize thiophene-2-carboximidamide and furan analogs. Compare electronic properties (UV-Vis, cyclic voltammetry) and bioactivity profiles to isolate selenium’s role in redox activity or binding affinity .

Notes on Evidence Utilization

  • Structural and synthetic methodologies were inferred from analogous compounds (e.g., thiophene carboximidamides , cycloheximide derivatives ).
  • Safety protocols and crystallographic tools were adapted from general chemical handling and SHELX applications .
  • Computational and analytical strategies were cross-validated using NIST and CAS data .

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